![molecular formula C19H20FN3O2 B5821001 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B5821001.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide
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Overview
Description
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide, also known as 4-APPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide is not fully understood, but it is thought to act as a modulator of neurotransmitter release. Specifically, it has been shown to enhance the release of dopamine and acetylcholine by inhibiting the reuptake of these neurotransmitters. This may lead to increased neurotransmitter activity in the brain, which may have therapeutic implications for various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide can have various biochemical and physiological effects, including increased dopamine and acetylcholine release, increased neuronal activity, and increased cell death in certain cancer cells. It has also been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide in lab experiments is its potential as a therapeutic agent for various disorders. Additionally, its mechanism of action is relatively well-understood, which may make it easier to design experiments that target specific neurotransmitter systems. However, one limitation is that its effects may vary depending on the specific cell type or tissue being studied, which may make it difficult to generalize findings across different experiments.
Future Directions
There are several potential future directions for research on N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders, such as Parkinson's disease, Alzheimer's disease, depression, and anxiety. Another area of interest is its potential as a cancer chemotherapeutic agent, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide and its effects on different cell types and tissues.
Synthesis Methods
The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with 4-(4-acetyl-1-piperazinyl)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. In neurology, it has been shown to enhance the release of neurotransmitters such as dopamine and acetylcholine, which may have implications for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In oncology, it has been studied for its potential as a cancer chemotherapeutic agent, as it has been shown to inhibit the growth of certain cancer cells. In psychiatry, it has been studied for its potential as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-14(24)22-10-12-23(13-11-22)16-8-6-15(7-9-16)21-19(25)17-4-2-3-5-18(17)20/h2-9H,10-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVNVBGVZZKOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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